UC-514321 is a novel compound primarily recognized for its role as an inhibitor of Signal Transducer and Activator of Transcription proteins, specifically STAT3 and STAT5. It is a structural analog of NSC-370284 and has shown promise in the treatment of acute myeloid leukemia (AML) by targeting the STAT/TET1 axis, which plays a crucial role in the pathology of this disease. The compound's efficacy in prolonging survival rates in models of AML highlights its potential as a therapeutic agent.
The compound UC-514321 has been developed and studied in various research settings, with significant contributions from studies focusing on its effects on cancer treatment. Research articles and databases such as MedChemExpress and scientific publications provide insights into its synthesis, mechanism, and applications.
UC-514321 is classified as a small molecule inhibitor. Its primary targets include the STAT3 and STAT5 pathways, which are integral to numerous cellular processes, including proliferation, survival, and apoptosis in cancer cells.
The synthesis of UC-514321 involves several chemical reactions that modify the core structure of NSC-370284 to enhance its inhibitory properties against STAT proteins. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods typically include:
The synthetic process may involve multiple steps, including condensation reactions and cyclization to achieve the final molecular structure. Each step requires careful monitoring of reaction conditions to optimize yield and purity.
The molecular structure of UC-514321 can be represented by its chemical formula, which reflects its specific arrangement of atoms. The compound's structure is characterized by:
Molecular modeling studies have provided insights into the three-dimensional conformation of UC-514321, aiding in understanding how it interacts with STAT proteins at the molecular level.
UC-514321 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Studies have shown that UC-514321's binding affinity is influenced by its structural features, allowing it to effectively inhibit the activity of STAT3 and STAT5.
The mechanism of action for UC-514321 involves:
Research indicates that UC-514321 effectively reduces the viability of AML cells by inducing apoptosis through this mechanism, thus demonstrating its therapeutic potential.
UC-514321 exhibits several notable physical properties:
Chemical properties include:
Relevant data on these properties are crucial for understanding how UC-514321 can be utilized in clinical settings.
UC-514321 has significant applications in scientific research, particularly in oncology:
The ongoing research into UC-514321 continues to unveil its potential benefits in both clinical applications and fundamental biological studies, making it a compound of interest within the pharmaceutical field.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4